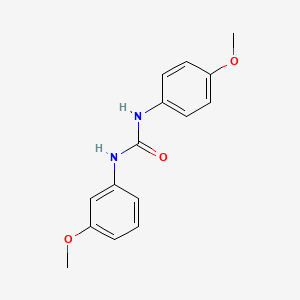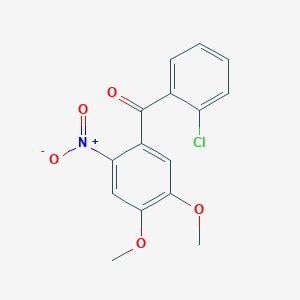
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is an organic compound with the molecular formula C15H12ClNO5 and a molecular weight of 321.71 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dimethoxy-nitrophenyl group attached to a methanone core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 4,5-dimethoxy-2-nitrobenzene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Major Products Formed
Reduction: (2-chlorophenyl)(4,5-dimethoxy-2-aminophenyl)methanone.
Substitution: (2-chlorophenyl)(4,5-dihydroxy-2-nitrophenyl)methanone.
Oxidation: (2-chlorophenyl)(4,5-dimethoxy-2-nitrobenzoic acid).
科学的研究の応用
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl and dimethoxy groups contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
(2-chlorophenyl)(4,5-dimethoxy-2-aminophenyl)methanone: Similar structure but with an amine group instead of a nitro group.
(2-chlorophenyl)(4,5-dihydroxy-2-nitrophenyl)methanone: Similar structure but with hydroxy groups instead of methoxy groups.
(2-chlorophenyl)(4,5-dimethoxy-2-nitrobenzoic acid): Similar structure but with a carboxylic acid group instead of a methanone group.
Uniqueness
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group allows for diverse chemical transformations and interactions with biological targets.
特性
IUPAC Name |
(2-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-7-10(12(17(19)20)8-14(13)22-2)15(18)9-5-3-4-6-11(9)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHYFPIHWHWMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
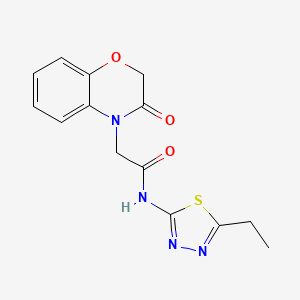
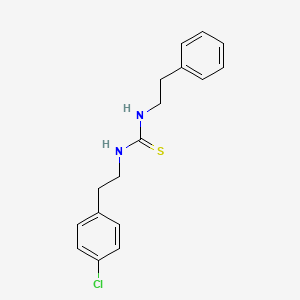
![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)
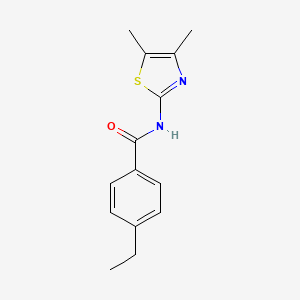
![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE](/img/structure/B5702418.png)
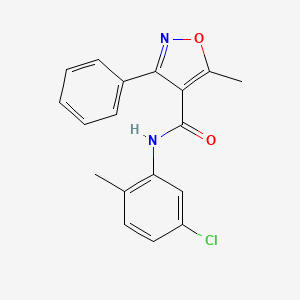
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)
